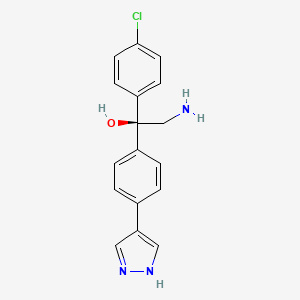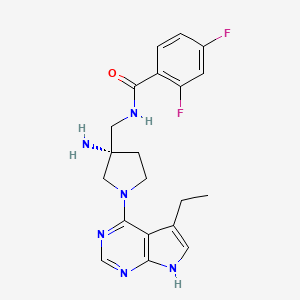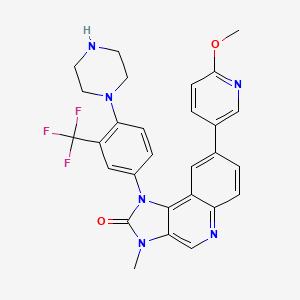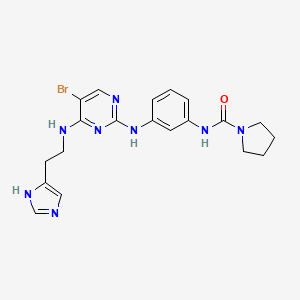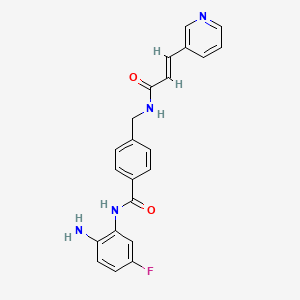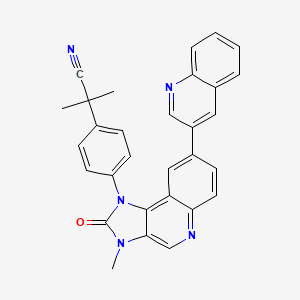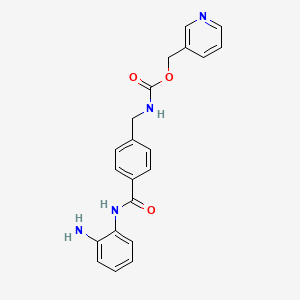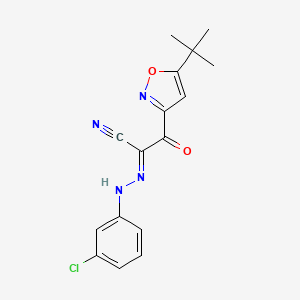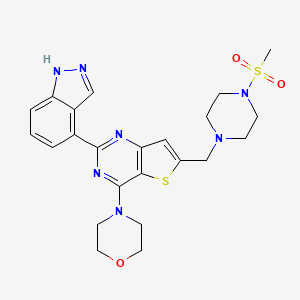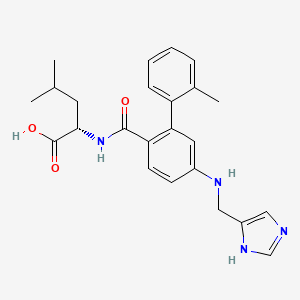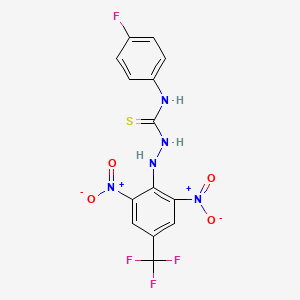
VPC-80051
Overview
Description
VPC-80051: is a small molecule inhibitor that targets the RNA-binding domain of the heterogeneous nuclear ribonucleoprotein A1. This compound was discovered using a computer-aided drug discovery approach and is known for its ability to inhibit the splicing activity of heterogeneous nuclear ribonucleoprotein A1. It has shown promise in reducing the levels of androgen receptor variant 7 messenger RNA in castration-resistant prostate cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VPC-80051 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is synthesized using standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring that the process is cost-effective and environmentally friendly. The use of automated synthesis equipment and continuous flow reactors could be employed to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions: VPC-80051 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
VPC-80051 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the splicing activity of heterogeneous nuclear ribonucleoprotein A1 and its role in various biological processes.
Biology: Helps in understanding the regulation of alternative pre-messenger RNA splicing and its implications in cancer biology.
Medicine: Investigated for its potential therapeutic applications in treating castration-resistant prostate cancer by reducing androgen receptor variant 7 levels.
Industry: Potential use in the development of new drugs targeting RNA-binding proteins and splicing factors
Mechanism of Action
VPC-80051 exerts its effects by directly interacting with the RNA-binding domain of heterogeneous nuclear ribonucleoprotein A1. This interaction inhibits the splicing activity of heterogeneous nuclear ribonucleoprotein A1, leading to a reduction in the levels of androgen receptor variant 7 messenger RNA. The compound’s mechanism of action involves disrupting the protein-RNA interactions necessary for the splicing process, thereby altering the production of cancer-specific alternative splice isoforms .
Comparison with Similar Compounds
Quercetin: A naturally occurring flavonoid that also inhibits the splicing activity of heterogeneous nuclear ribonucleoprotein A1 but has poor solubility and bioavailability.
Other Small Molecule Inhibitors: Various other small molecules have been developed to target RNA-binding proteins, but VPC-80051 is unique in its specificity and potency against heterogeneous nuclear ribonucleoprotein A1
Uniqueness: this compound stands out due to its high specificity for the RNA-binding domain of heterogeneous nuclear ribonucleoprotein A1 and its ability to effectively reduce androgen receptor variant 7 levels in castration-resistant prostate cancer cell lines. This makes it a valuable tool for studying RNA splicing and a potential therapeutic agent .
Properties
IUPAC Name |
N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c1-9(10-6-7-12(17)13(18)8-10)19-16(22)15-11-4-2-3-5-14(11)20-21-15/h2-9H,1H3,(H,19,22)(H,20,21)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHNHGGJTMFAQP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NC(=O)C2=NNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)F)NC(=O)C2=NNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


